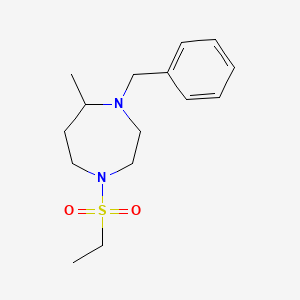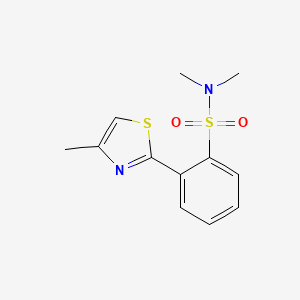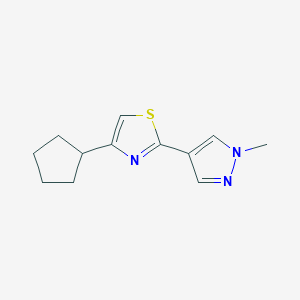
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane, also known as BEME, is a chemical compound that belongs to the class of diazepanes. Diazepanes are a group of compounds that are known for their potential use in the treatment of various diseases. BEME has been extensively studied for its potential use in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is not fully understood. However, it is known that 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane binds to the GABA-A receptor, which is a ligand-gated ion channel. This binding results in the opening of the ion channel, which leads to an influx of chloride ions into the neuron. This influx of chloride ions hyperpolarizes the neuron, which leads to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to enhance the activity of the GABA-A receptor. This enhancement leads to a reduction in neuronal excitability, which can have a variety of effects on the body. For example, 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have anxiolytic and sedative effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane in lab experiments is its high affinity for the GABA-A receptor. This property makes 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the main limitations of using 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is its potential toxicity. 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have toxic effects on some cell lines, which limits its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane. One potential direction is the development of new drugs for the treatment of various neurological disorders. Another potential direction is the study of the biochemical and physiological effects of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane on different cell lines. Additionally, the development of new synthesis methods for 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane could lead to improved yields and purity. Overall, the study of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has the potential to lead to significant advances in the field of neuroscience and drug development.
Synthesemethoden
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane can be synthesized using a variety of methods. One of the most common methods is the reaction between benzylamine and ethylsulfonyl chloride in the presence of a base. The resulting product is then treated with methylmagnesium bromide to yield 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane. This method has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been extensively studied for its potential use in scientific research applications. One of the most promising applications of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is in the field of neuroscience. 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have a high affinity for the GABA-A receptor, which is a key receptor in the central nervous system. This property makes 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane a potential candidate for the development of new drugs for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
4-benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-20(18,19)17-10-9-14(2)16(11-12-17)13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCLUNDYWLGUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(N(CC1)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)
![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)



![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)

![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)
